molecular formula C14H20N2O4S B2523256 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034389-25-6

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2523256
CAS No.: 2034389-25-6
M. Wt: 312.38
InChI Key: KRNXEEXSLCCJSY-UHFFFAOYSA-N
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Description

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a sophisticated small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a unique molecular architecture combining a pyridin-2-one core with a cyclopropylsulfonyl-pyrrolidine ether moiety. This specific structure suggests potential as a key intermediate or building block in the synthesis of more complex bioactive molecules . Researchers can utilize this compound as a core scaffold for developing targeted screening libraries, particularly for projects involving kinase inhibition or protease modulation, where similar heterocyclic frameworks are often explored. The presence of the cyclopropylsulfonyl group can enhance metabolic stability and influence the molecule's physicochemical properties, making it a valuable probe for structure-activity relationship (SAR) studies. The ether linkage and sulfonamide functional group within its structure provide handles for further synthetic modification, allowing for the rapid generation of analog libraries. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-7-12(8-14(17)15(10)2)20-11-5-6-16(9-11)21(18,19)13-3-4-13/h7-8,11,13H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXEEXSLCCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropylsulfonyl group, and the coupling with the pyridinone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as flow chemistry and continuous processing can be employed to enhance the production rate and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the pyridinone moiety to a dihydropyridine derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrrolidine or pyridinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Its chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related analogs, such as 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS: 2034428-99-2), which shares the pyridinone-pyrrolidine scaffold but differs in substituents (Table 1) .

Table 1: Structural and Physicochemical Comparison

Property 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Molecular Formula C₁₇H₂₄N₂O₄S C₂₂H₂₃N₃O₃
Molecular Weight (g/mol) 376.45 377.4
Key Substituent Cyclopropylsulfonyl 4-(1H-pyrrol-1-yl)benzoyl
Polarity Higher (sulfonyl group enhances polarity) Lower (benzoyl group increases lipophilicity)
Hypothesized Metabolic Stability Likely improved due to sulfonyl’s resistance to oxidation Potential for faster metabolism due to benzoyl ester cleavage

Key Findings:

The benzoyl-substituted compound contains a bulkier aromatic group, which may improve membrane permeability but reduce solubility in polar solvents.

Electronic Effects: The sulfonyl group’s strong electron-withdrawing nature could modulate the pyridinone core’s electronic environment, affecting binding interactions in biological targets (e.g., kinases or enzymes). In contrast, the benzoyl group’s electron-rich aromatic system might favor π-π stacking interactions .

Hypothetical Pharmacokinetic Profiles :

  • The target compound’s cyclopropylsulfonyl group may reduce cytochrome P450-mediated metabolism, extending half-life. The benzoyl analog’s ester-like linkage could be susceptible to hydrolysis, leading to shorter duration of action.

Limitations of Available Data:

  • The provided evidence lacks experimental data (e.g., solubility, logP, IC₅₀ values), necessitating caution in extrapolating properties. Further studies are required to validate these hypotheses.

Biological Activity

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound characterized by its unique structural features, including a pyridine ring and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC13H18N2O3S
Molecular Weight270.36 g/mol
CAS Number1955334-92-5

The presence of the cyclopropylsulfonyl group enhances the compound's reactivity and biological activity. The pyridine ring contributes to its aromatic properties, which are essential for interacting with various biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors in the body. The mechanism of action may involve:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit significant pharmacological activities. Notably, sulfonamide functionalities have been linked to enhanced pharmacological profiles, including:

  • Anti-inflammatory Effects : Potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Antifibrotic Properties : Evidence suggests that compounds with similar structures may inhibit fibroblast activation and collagen deposition in fibrotic diseases.

1. In Vitro Studies

In vitro studies have demonstrated that related compounds can effectively inhibit COX enzymes, showing promise for treating inflammatory conditions. For instance, a series of sulfonamide-containing derivatives were evaluated for their ability to block COX-2 activity, leading to the identification of potent inhibitors with favorable pharmacokinetic profiles .

2. In Vivo Efficacy

Recent studies have highlighted the in vivo efficacy of compounds with similar structures in models of pulmonary fibrosis. These studies suggest that the inhibition of discoidin domain receptors (DDR1/2) by such compounds can significantly reduce fibrosis-related markers in animal models .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
4-Cyclopropyl-3-(2-(1-cyclopropyl-1H-pyrazol-4-yl)phenyl)thiazolePotent DDR1/2 inhibitor
Sulfonamide-containing pyrazole derivativesCOX-2 inhibition
4-(Trifluoromethyl)pyridine derivativesDiverse pharmacological profiles

Q & A

Q. What are the optimal synthetic routes for 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and how can yields be improved?

Methodological Answer: Synthesis optimization involves evaluating reaction conditions (solvent, temperature, catalysts) and purification techniques. For example, highlights Method C and Method D, achieving yields of 23%–67% for structurally related pyridin-2(1H)-ones. Key strategies include:

  • Reflux duration: Extended reflux (25–30 hours) in xylene improves cyclization, as seen in sulfonated pyrrole derivatives .
  • Purification: Recrystallization from methanol or ethanol enhances purity, critical for spectroscopic validation .
  • Catalyst screening: Testing bases like NaOH for workup steps can mitigate side reactions .

Table 1: Yield Optimization for Analogous Compounds (Adapted from )

MethodSubstrateReaction Time (hr)Yield (%)
C4p2423
D53067

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer: Characterization requires a multi-technique approach:

  • IR Spectroscopy: Identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups .
  • Multinuclear NMR:
    • ¹H NMR: Methyl groups (δ 1.5–2.5 ppm) and pyrrolidinyl protons (δ 3.0–4.0 ppm) .
    • ¹³C NMR: Confirm cyclopropyl (δ 5–15 ppm) and pyridinone carbonyl (δ 160–170 ppm) .
    • ¹⁹F NMR (if applicable): For fluorinated analogs, δ -60 to -80 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How should acute toxicity and pharmacological activity be assessed preclinically?

Methodological Answer:

  • In vivo models: Use Sprague–Dawley rats or CD-1 mice for acute toxicity (LD₅₀ determination) and thermal plate tests for analgesic activity .
  • Dosage design: Administer compound at 10–100 mg/kg body weight, monitoring behavioral and physiological responses over 24–72 hours .
  • Data analysis: Employ GraphPad Prism for dose-response curves and statistical significance (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data be resolved for structurally complex derivatives of this compound?

Methodological Answer:

  • Variable temperature (VT) NMR: Resolve dynamic effects (e.g., rotational barriers in sulfonyl groups) by acquiring spectra at 25°C and 50°C .
  • 2D NMR techniques: Use HSQC and HMBC to assign overlapping proton and carbon signals, particularly in cyclopropane or pyrrolidine moieties .
  • Computational validation: Compare experimental shifts with DFT-calculated NMR chemical shifts (e.g., using Gaussian 09) .

Q. What experimental design principles apply to long-term environmental impact studies of this compound?

Methodological Answer: Adopt a randomized block design with split-split plots (as in ):

  • Primary plots: Environmental compartments (soil, water).
  • Subplots: Biotic factors (microbial communities, plant species).
  • Sub-subplots: Temporal variables (seasonal effects over 3–5 years).
  • Replicates: 4–6 replicates per condition to ensure statistical robustness .
  • Endpoint analysis: Measure bioaccumulation (BCF), half-life (t₁/₂), and metabolite profiling via LC-HRMS .

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

Methodological Answer:

  • HPLC-DAD/ELSD: Use C18 columns (3.5 µm, 150 mm × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities .
  • Reference standards: Compare retention times and UV spectra with pharmacopeial impurities (e.g., EP Impurity C) .
  • LC-MS/MS: Employ MRM transitions for trace-level quantification (LOQ < 0.1%) .

Q. What strategies mitigate contradictions in biological activity data across different assay models?

Methodological Answer:

  • Assay standardization: Normalize cell lines (e.g., HepG2 vs. primary hepatocytes) and incubation conditions (pH, serum concentration) .
  • Positive controls: Include reference compounds (e.g., ibuprofen for analgesic assays) to calibrate inter-assay variability .
  • Meta-analysis: Apply random-effects models to aggregate data from ≥3 independent studies, addressing heterogeneity via I² statistics .

Q. How can the environmental fate of this compound be modeled under varying physicochemical conditions?

Methodological Answer:

  • QSPR models: Predict log P, solubility, and soil sorption (Koc) using molecular descriptors (e.g., topological polar surface area) .
  • Hydrolysis studies: Conduct pH-dependent degradation experiments (pH 3–9, 25–50°C) with LC-MS monitoring .
  • Microcosm systems: Simulate aerobic/anaerobic environments to track biotic transformation pathways .

Q. What computational tools are recommended for elucidating the compound’s metabolic pathways?

Methodological Answer:

  • In silico prediction: Use GLORYx or Meteor Nexus for phase I/II metabolism simulations .
  • Docking studies: Map interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina .
  • Validation: Compare predicted metabolites with in vitro microsomal assay results (human/rat liver microsomes) .

Q. How should researchers address reproducibility challenges in multi-step syntheses?

Methodological Answer:

  • Critical step analysis: Identify air/moisture-sensitive steps (e.g., sulfonylation) and use Schlenk lines or gloveboxes .
  • Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Detailed documentation: Report exact equivalents, solvent grades, and heating/cooling rates to minimize batch-to-batch variability .

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